molecular formula C10H9FN2 B8011136 8-Fluoro-4-methylquinolin-3-amine

8-Fluoro-4-methylquinolin-3-amine

Cat. No.: B8011136
M. Wt: 176.19 g/mol
InChI Key: QMQPASUCSXVAAK-UHFFFAOYSA-N
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Description

8-Fluoro-4-methylquinolin-3-amine is a heterocyclic aromatic amine with the molecular formula C({10})H({9})FN(_{2}). This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom at the 8th position and a methyl group at the 4th position of the quinoline ring imparts unique chemical properties to this compound, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-4-methylquinolin-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used include potassium carbonate, iodine, and copper(II) acetylacetonate .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-4-methylquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-Fluoro-4-methylquinolin-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: It is a key intermediate in the synthesis of drugs with antimalarial, antibacterial, and anticancer properties.

    Industry: It finds applications in the development of agrochemicals and dyes

Mechanism of Action

The mechanism by which 8-Fluoro-4-methylquinolin-3-amine exerts its effects is largely dependent on its interaction with biological targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, often leading to inhibition of enzymatic activity or modulation of receptor function. This interaction can disrupt critical biological pathways, making it effective in treating various diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-4-methylquinolin-3-amine is unique due to the combined presence of the fluorine and methyl groups, which enhance its chemical stability and biological activity. This makes it a versatile intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

8-fluoro-4-methylquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c1-6-7-3-2-4-8(11)10(7)13-5-9(6)12/h2-5H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQPASUCSXVAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NC=C1N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785535-58-1
Record name 8-fluoro-4-methylquinolin-3-amine
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